N-(4-methoxybenzyl)-2-nitrobenzamide
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Overview
Description
N-(4-methoxybenzyl)-2-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the field of scientific research due to its potential biological activity. MNBA has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzyl)-2-nitrobenzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. This compound has also been shown to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-2-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily measured using various assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-2-nitrobenzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential biological activity that has been studied extensively in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. This compound has shown promise as a therapeutic agent for cancer and other diseases, and further research is needed to fully understand its potential.
Synthesis Methods
N-(4-methoxybenzyl)-2-nitrobenzamide can be synthesized using a variety of methods. One popular method involves the reaction of 4-methoxybenzylamine with 2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
N-(4-methoxybenzyl)-2-nitrobenzamide has been studied for its potential biological activity, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-12-8-6-11(7-9-12)10-16-15(18)13-4-2-3-5-14(13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMOSFDJYIGGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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